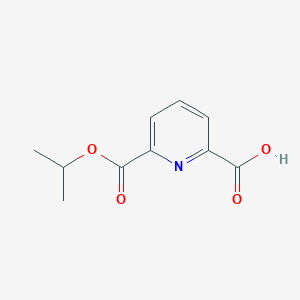
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid, also known as IPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. IPCA is a pyridine derivative with the molecular formula C12H13NO4 and a molar mass of 239.24 g/mol.
作用機序
The mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its relatively simple synthesis method and high yield of pure product. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is also stable under a range of conditions, making it suitable for use in various lab experiments. However, one limitation of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for research on 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential applications in the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid and its effects on various signaling pathways. Additionally, studies on the pharmacokinetics and toxicity of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid in vivo are needed to determine its suitability as a potential drug candidate. Finally, the development of new synthesis methods for 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid may lead to the production of more potent and effective derivatives.
合成法
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. This synthesis method has been optimized to produce high yields of pure 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid.
科学的研究の応用
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing glucose levels.
特性
製品名 |
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.2 g/mol |
IUPAC名 |
6-propan-2-yloxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-5-3-4-7(11-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChIキー |
PZOBSGFZRSJVAO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
正規SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)
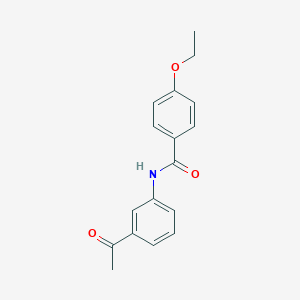
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
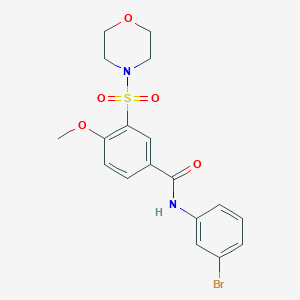
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
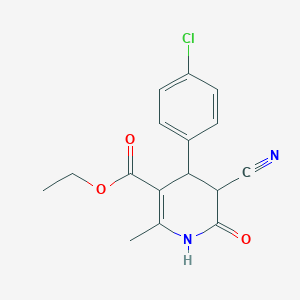
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
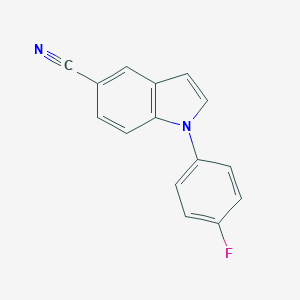
![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
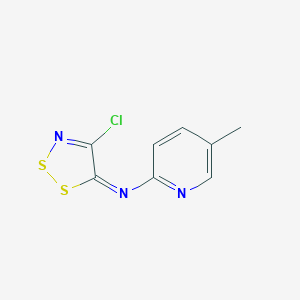
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)